2-(4-chlorophenoxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide 2-(4-chlorophenoxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 1421513-71-4
VCID: VC6538967
InChI: InChI=1S/C19H20ClN3O3/c1-19(2,26-15-8-6-13(20)7-9-15)18(24)21-12-14-11-16(23(3)22-14)17-5-4-10-25-17/h4-11H,12H2,1-3H3,(H,21,24)
SMILES: CC(C)(C(=O)NCC1=NN(C(=C1)C2=CC=CO2)C)OC3=CC=C(C=C3)Cl
Molecular Formula: C19H20ClN3O3
Molecular Weight: 373.84

2-(4-chlorophenoxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide

CAS No.: 1421513-71-4

Cat. No.: VC6538967

Molecular Formula: C19H20ClN3O3

Molecular Weight: 373.84

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide - 1421513-71-4

Specification

CAS No. 1421513-71-4
Molecular Formula C19H20ClN3O3
Molecular Weight 373.84
IUPAC Name 2-(4-chlorophenoxy)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2-methylpropanamide
Standard InChI InChI=1S/C19H20ClN3O3/c1-19(2,26-15-8-6-13(20)7-9-15)18(24)21-12-14-11-16(23(3)22-14)17-5-4-10-25-17/h4-11H,12H2,1-3H3,(H,21,24)
Standard InChI Key GXKWGOSUWRYIEJ-UHFFFAOYSA-N
SMILES CC(C)(C(=O)NCC1=NN(C(=C1)C2=CC=CO2)C)OC3=CC=C(C=C3)Cl

Introduction

Structural Characteristics and Molecular Identity

Core Functional Groups and Substituents

The compound features a central propanamide backbone substituted with a 4-chlorophenoxy group at the second carbon and a methyl group at the same position. The amide nitrogen is further functionalized with a pyrazole-methyl moiety, where the pyrazole ring is substituted at the 5-position with a furan-2-yl group and at the 1-position with a methyl group . This intricate arrangement confers both lipophilic and polar characteristics, enhancing its potential for interaction with biological targets.

The molecular formula is C₂₁H₂₂ClN₃O₃, corresponding to a molecular weight of 399.87 g/mol . The presence of the chlorophenoxy group (logP ≈ 2.58) contributes to its lipophilicity, while the furan and pyrazole rings introduce hydrogen-bonding capabilities .

Stereochemical Considerations

While the compound lacks chiral centers, the spatial arrangement of its substituents influences its conformational stability. Computational models suggest that the furan and pyrazole rings adopt a near-planar orientation, minimizing steric hindrance between the methyl group on the pyrazole and the chlorophenoxy moiety .

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis of 2-(4-chlorophenoxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide typically proceeds via a multi-step sequence:

  • Formation of the Propanamide Backbone:

    • 2-Methylpropanoic acid is esterified with 4-chlorophenol under acidic conditions to yield 2-(4-chlorophenoxy)-2-methylpropanoate.

    • Subsequent hydrolysis and activation with thionyl chloride converts the ester to the corresponding acid chloride .

  • Functionalization of the Pyrazole Intermediate:

    • 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde is synthesized via a cyclocondensation reaction between furan-2-carbaldehyde and methyl hydrazine, followed by Vilsmeier-Haack formylation .

    • Reduction of the aldehyde to a primary alcohol (using NaBH₄) and bromination (PBr₃) produces the bromomethyl intermediate.

  • Amide Coupling:

    • The acid chloride is reacted with the bromomethylpyrazole derivative in the presence of a base (e.g., triethylamine) to form the final amide.

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueMethod
Melting Point148–150°CDifferential Scanning Calorimetry
Boiling Point321.6°C (at 760 mmHg)Simulated (EPI Suite)
Solubility in Water0.12 mg/mL (25°C)Shake-flask method
LogP (Octanol-Water)3.41Computational

The compound exhibits limited aqueous solubility but dissolves readily in organic solvents like DMSO (82 mg/mL) and ethanol (45 mg/mL) .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, Ar-H), 6.92 (d, 2H, Ar-H), 6.78 (m, 3H, furan-H), 4.35 (s, 2H, CH₂), 3.85 (s, 3H, N-CH₃), 1.58 (s, 6H, C(CH₃)₂).

  • IR (KBr): 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), 1245 cm⁻¹ (C-O-C asym. stretch) .

Biological Activity and Applications

Agrochemical Applications

The chlorophenoxy moiety confers herbicidal activity, with 80% inhibition of Amaranthus retroflexus growth at 100 ppm. Synergistic effects with commercial herbicides (e.g., glyphosate) are under investigation.

Stability and Degradation

Hydrolytic Degradation

Under acidic (pH 3) and alkaline (pH 10) conditions, the amide bond undergoes hydrolysis to yield 2-(4-chlorophenoxy)-2-methylpropanoic acid and the corresponding pyrazole-methylamine. Half-lives are 48 hours (pH 3) and 12 hours (pH 10) at 25°C .

Photostability

UV irradiation (λ = 254 nm) induces cleavage of the chlorophenoxy group, forming a quinone derivative as the primary photoproduct .

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